6-Isocyanato-1-methyl-1H-indole
Description
6-Isocyanato-1-methyl-1H-indole is an indole derivative featuring a methyl group at the 1-position and an isocyanate (-NCO) functional group at the 6-position of the indole ring. This compound is of interest in organic synthesis and materials science due to the reactivity of the isocyanate group, which enables participation in nucleophilic addition, polymerization, and crosslinking reactions .
Properties
IUPAC Name |
6-isocyanato-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-5-4-8-2-3-9(11-7-13)6-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPKUXMSIKSIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467480 | |
| Record name | 6-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-03-7 | |
| Record name | 6-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview of Indole Derivative Synthesis Relevant to 6-Isocyanato-1-methyl-1H-indole
The synthesis of indole derivatives, including substituted indoles such as this compound, typically begins with the construction of the indole core followed by selective functionalization at desired positions. Established synthetic routes for indole scaffolds include classical methods such as Fischer Indole Synthesis and Reissert Indole Synthesis, as well as modern metal-catalyzed and C-H activation techniques.
- Reissert Indole Synthesis : This method is notable for enabling substitution at specific positions on the indole ring, often under mild conditions and with good yields. It involves the formation of indole-2-carboxylates and their derivatives, which can be further manipulated chemically.
- Bartoli Indole Synthesis : This approach allows direct access to substituted indoles, including 7-substituted variants, through the reaction of vinyl magnesium halides with ortho-substituted nitroarenes. Although primarily used for 7-substitution, it exemplifies the versatility of indole functionalization.
These foundational methods are critical as precursors to the preparation of 6-substituted indoles such as 6-isocyanato derivatives.
Key Step: Preparation of 1-Methyl-6-indole Carboxylate Intermediates
A crucial intermediate in the synthesis of this compound is methyl 1-methyl-6-indole carboxylate. This intermediate is typically prepared via:
- Hydrogenation of Nitrobenzoate Precursors : Methyl E-4-(2-dimethylaminovinyl)-3-nitrobenzoate undergoes catalytic hydrogenation in tetrahydrofuran (THF) with 10% palladium on carbon under mild pressure (around 3.45 bar) for 35 minutes. The product, methyl indole-6-carboxylate, is isolated after filtration and solvent evaporation with yields around 85%.
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Hydrogenation of nitrobenzoate | THF, Pd/C catalyst, 3.45 bar H2, 35 min | 85% | Produces methyl indole-6-carboxylate, white solid |
This step is essential to install the indole ring with a carboxylate group at position 6, which can be further converted into the isocyanate functionality.
Conversion of Methyl Indole-6-carboxylate to Indole-6-carboxylic Acid
The methyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide monohydrate in a mixed solvent system (THF, methanol, water). Typical conditions involve stirring at 60–80 °C for 6 to 16 hours, followed by acidification with hydrochloric acid to precipitate the indole-6-carboxylic acid.
| Step | Reaction Conditions | Yield | Experimental Details |
|---|---|---|---|
| Hydrolysis of methyl ester | LiOH·H2O, THF/MeOH/H2O, 60–80 °C, 6–16 h | 57–95% | Acidification with 50% HCl precipitates product; isolated as tan/yellow solid |
Multiple literature reports confirm yields ranging from 57% to 95%, depending on exact conditions and scale.
Formation of this compound
The critical transformation to the isocyanate derivative involves converting the 6-position carboxylic acid or its derivatives into the isocyanate functional group. While direct literature detailing this exact step for this compound is limited in the provided sources, general synthetic strategies for isocyanate formation from aromatic amines or carboxylic acid derivatives are well-established:
- From Amino Indole Precursors : Aromatic amines can be converted to isocyanates via reaction with phosgene or phosgene substitutes such as triphosgene or diphosgene under controlled conditions.
- From Carboxylic Acid Derivatives : Carboxylic acids can be transformed into acyl azides (via reaction with diphenylphosphoryl azide or sodium azide and appropriate activating agents), which upon Curtius rearrangement yield isocyanates.
Given the 1-methyl substitution on the indole nitrogen, the synthetic route likely involves:
- Selective nitration or amination at position 6 to introduce an amino group.
- Conversion of the amino group to isocyanate using phosgene equivalents or Curtius rearrangement.
Summary Table of Preparation Steps for this compound
| Step No. | Intermediate/Product | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methyl E-4-(2-dimethylaminovinyl)-3-nitrobenzoate | Catalytic Hydrogenation | Pd/C, THF, 3.45 bar H2, 35 min | 85 | Produces methyl indole-6-carboxylate |
| 2 | Methyl indole-6-carboxylate | Hydrolysis | LiOH·H2O, THF/MeOH/H2O, 60–80 °C, 6–16 h | 57–95 | Yields indole-6-carboxylic acid |
| 3 | Indole-6-carboxylic acid (or amino derivative) | Amination/Nitration (presumed) | Various, depending on route | - | Precursor to isocyanate formation |
| 4 | This compound | Isocyanate formation | Phosgene equivalents or Curtius rearrangement | - | Final target compound |
Research Findings and Notes
- The preparation of 6-substituted indoles such as this compound requires precise regioselective functionalization, often achieved through directed synthetic strategies starting from nitrobenzoate or amino-benzoate precursors.
- The hydrolysis of methyl esters to carboxylic acids using lithium hydroxide is a robust and high-yielding step, critical for enabling subsequent transformations.
- The isocyanate functional group is typically introduced via conversion of an amino substituent through phosgene or Curtius rearrangement, which demands careful handling due to toxicity and reactivity.
- Literature emphasizes the importance of controlling reaction conditions such as temperature, solvent mixture, and acid/base work-up to optimize yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Isocyanato-1-methyl-1H-indole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary amines or alcohols, typically under mild conditions.
Cycloaddition: Reagents like azides or nitriles, often requiring catalysts and elevated temperatures.
Substitution Reactions: Electrophiles such as halogens or sulfonyl chlorides, usually in the presence of a Lewis acid catalyst.
Major Products Formed
Ureas and Carbamates: From nucleophilic addition reactions.
Heterocyclic Compounds: From cycloaddition reactions.
Functionalized Indoles: From substitution reactions.
Scientific Research Applications
Chemical Reactions and Mechanisms
The primary reactions involving 6-Isocyanato-1-methyl-1H-indole include:
- Nucleophilic Addition : The isocyanate group reacts with nucleophiles (e.g., amines) to form ureas.
- Cycloaddition : It can participate in cycloaddition reactions with azides or nitriles.
- Electrophilic Substitution : The indole ring can undergo electrophilic substitution, enabling further functionalization.
Chemistry
In synthetic chemistry, this compound serves as a critical intermediate for creating complex organic molecules. Its ability to undergo diverse chemical transformations makes it essential in the development of new materials and compounds.
Table 1: Chemical Transformations of this compound
| Reaction Type | Example Reaction | Major Products Formed |
|---|---|---|
| Nucleophilic Addition | Reaction with primary amines | Ureas |
| Cycloaddition | Reaction with azides | Heterocycles |
| Electrophilic Substitution | Reaction with halogens or sulfonyl chlorides | Functionalized Indoles |
Biology
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have explored its interactions with biological molecules, revealing its capacity to modify proteins through covalent bonding due to the electrophilic nature of the isocyanate group .
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives synthesized from this compound. Results showed that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, indicating potential for therapeutic applications .
Medicine
In medicinal chemistry, this compound is being explored as a precursor for drug development. Its reactivity allows for the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Table 2: Medicinal Applications of this compound
| Application Area | Potential Uses | Examples |
|---|---|---|
| Drug Development | Anticancer agents | Modified indoles |
| Enzyme Inhibition | Targeting specific pathways | Inhibitors based on structure |
| Antimicrobial Agents | Development of new antibiotics | Novel derivatives |
Industry
In industrial applications, this compound is utilized in producing polymers and materials with specific properties. Its reactivity makes it suitable for use in adhesives and coatings where enhanced performance characteristics are desired.
Mechanism of Action
The mechanism of action of 6-Isocyanato-1-methyl-1H-indole involves its reactivity with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is harnessed in various chemical and biological applications, where the compound can modify proteins or other biomolecules through covalent bonding.
Comparison with Similar Compounds
Positional Isomers of Isocyanatoindoles
The positional isomerism of the isocyanate group significantly impacts electronic properties, reactivity, and intermolecular interactions. Key isomers include:
Table 1: Comparison of Isocyanato-1-methyl-1H-indole Isomers
- Reactivity Differences : The electron-withdrawing nature of the isocyanate group alters the indole ring's electronic landscape. For instance, the 6-position in this compound may sterically hinder nucleophilic attacks compared to the 2- or 4-position isomers.
- Analytical Behavior : Collision cross-section (CCS) data for 2-isocyanato-1-methyl-1H-indole suggests distinct mass spectrometric profiles compared to other isomers, critical for analytical identification .
Halogen-Substituted Indole Derivatives
Halogenated indoles, such as 6-chloro and 6-iodo analogs, exhibit divergent properties due to halogen electronegativity and steric effects:
Table 2: Comparison with Halogenated Indoles
- Thermal Stability : Halogenated derivatives (e.g., 6-chloro and 6-bromo indoles) often exhibit high melting points (>200°C), attributed to strong intermolecular halogen bonding and molecular rigidity .
- Synthetic Utility : Halogens serve as directing groups in electrophilic substitution, enabling further functionalization—a contrast to isocyanates, which are typically terminal functional groups .
Methoxy- and Thioether-Functionalized Indoles
Methoxy and methylthio groups introduce distinct electronic and steric effects:
- 6-Methoxy-1H-indole-2-carboxylic Acid : The methoxy group at the 6-position enhances solubility in polar solvents, while the carboxylic acid enables hydrogen bonding and salt formation .
- 6-(Methylthio)-1H-indole : The thioether group at the 6-position increases lipophilicity (XLogP3 = 3) compared to isocyanato analogs, influencing bioavailability and membrane permeability .
Biological Activity
6-Isocyanato-1-methyl-1H-indole is an indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an isocyanate functional group, which is known for its reactivity and ability to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula: C9H8N2O
Molecular Weight: 164.17 g/mol
IUPAC Name: 6-Isocyanato-1-methylindole
The biological activity of this compound is largely attributed to its isocyanate group, which can form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity allows the compound to modulate enzyme activity and receptor interactions, influencing various biological pathways.
Interaction with Biological Targets
- Receptors: Indole derivatives often interact with serotonin receptors, which can affect mood and behavior.
- Enzymes: The isocyanate group may inhibit or activate specific enzymes involved in metabolic pathways, including those related to cancer and inflammation.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that indole derivatives possess anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells by activating specific signaling pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Case Studies and Research Findings
A review of the literature reveals several significant findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Wisnewski et al. (2011) | Identified potential respiratory sensitization effects associated with isocyanates, including those derived from indoles. |
| Marand et al. (2004) | Discussed the interactions of isocyanates with skin and respiratory systems, emphasizing the need for careful handling in occupational settings. |
| ResearchGate Publication (2023) | Highlighted the synthesis and evaluation of indole derivatives for their biological activities, including potential therapeutic applications in oncology. |
Safety and Toxicological Considerations
While this compound shows promise in various biological applications, it is essential to consider safety and toxicological aspects. Isocyanates are known irritants and can cause respiratory issues upon exposure. Therefore, studies involving this compound should include assessments of safety profiles and potential side effects.
Q & A
Q. What statistical methods validate reproducibility in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variable interactions (e.g., temperature, catalyst ratio).
- t-Tests/ANOVA : Compare batch-to-batch yields (n ≥ 3) and reject outliers via Grubbs’ test.
- Uncertainty Propagation : Report combined uncertainties (instrumental + human error) in yield calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
